3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde

Beschreibung

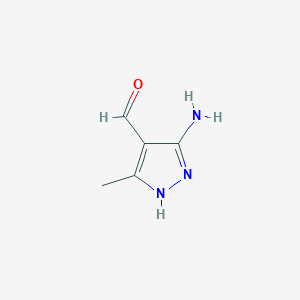

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative characterized by a carbaldehyde group at position 4, an amino group at position 3, and a methyl substituent at position 4. Its molecular formula is C₅H₇N₃O, with a molecular weight of 125.13 g/mol. Pyrazole derivatives are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The amino and aldehyde functional groups in this compound make it a reactive intermediate for synthesizing heterocyclic systems, such as Schiff bases or fused rings, which are critical in drug discovery .

Eigenschaften

IUPAC Name |

3-amino-5-methyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNZLSJXNCMUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148291-55-8 | |

| Record name | 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde typically begins with commercially available starting materials such as 3-methyl-1H-pyrazole and appropriate aldehyde precursors.

Reaction Conditions: One common method involves the reaction of 3-methyl-1H-pyrazole with formylating agents under controlled conditions to introduce the aldehyde group at the 4-position. This can be achieved using reagents like formic acid or formamide in the presence of catalysts.

Industrial Production Methods: Industrial production may involve optimized reaction conditions to ensure high yield and purity. .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of bases or catalysts.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives

Wissenschaftliche Forschungsanwendungen

Precursor for Drug Development

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde serves as a precursor for synthesizing various pharmaceutical compounds. It is particularly useful in developing pyrazolo[1,5-a]pyrimidines, which have shown potential as anti-cancer agents . The ability to modify the pyrazole structure allows for the creation of derivatives with enhanced biological activity.

Antimicrobial Activity

Research has indicated that derivatives of 3-amino-5-methyl-1H-pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that certain modifications can lead to compounds effective against a range of bacterial strains .

Photographic Materials

The compound is also utilized in the synthesis of magenta couplers for photographic materials. Its derivatives are employed in the formulation of color photographic films, where they contribute to color development processes .

Polymer Chemistry

In polymer chemistry, this compound is used as a building block for creating novel polymeric materials with specific properties. Its incorporation into polymer chains can enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of a series of pyrazolo[1,5-a]pyrimidine derivatives synthesized from this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in drug development .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of modified pyrazoles derived from this compound. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their application in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to donate and accept hydrogen bonds also facilitates its binding to biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural Analogs and Substituent Effects

The biological and chemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural Analogs of 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde

Key Observations:

- Amino Group Influence: The amino group in this compound enhances nucleophilicity, enabling condensation reactions (e.g., with hydrazines or amines) to form fused heterocycles like pyrazolo[3,4-c]pyrazoles . Chloro or methoxy analogs lack this reactivity.

- Substituent Position : Derivatives with substituents at position 1 (e.g., 1-methyl or 1-phenyl) exhibit reduced steric hindrance at the reactive 4-carbaldehyde site compared to 3- or 5-substituted analogs .

Biologische Aktivität

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The compound this compound belongs to the pyrazole family, which is known for its rich pharmacological profile. The general structure can be represented as follows:

Synthesis methods typically involve the reaction of hydrazine derivatives with aldehydes or ketones under acidic conditions, leading to the formation of the pyrazole ring followed by subsequent functionalization at the 4-position.

2.1 Anticonvulsant Activity

Research has indicated that derivatives of 3-amino-5-methyl-1H-pyrazole exhibit significant anticonvulsant properties. A patent describes methods for using these compounds to treat epilepsy and anxiety by modulating neurotransmitter activity in the central nervous system .

2.2 Anti-inflammatory Properties

Several studies have highlighted the anti-inflammatory effects of pyrazole derivatives. For instance, compounds derived from 3-amino-5-methyl-1H-pyrazole have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives exhibiting up to 85% inhibition at specific concentrations .

2.3 Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds synthesized from 3-amino-5-methyl-1H-pyrazole were tested against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

2.4 Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, particularly their ability to inhibit tumor cell proliferation. For example, certain compounds have been shown to induce apoptosis in breast cancer cells (MDA-MB-231) and enhance caspase-3 activity, indicating their potential as anticancer agents .

3. Case Studies and Research Findings

The biological activities of 3-amino-5-methyl-1H-pyrazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many pyrazole derivatives act as inhibitors for enzymes involved in inflammatory pathways (e.g., COX enzymes) .

- Modulation of Neurotransmitter Release: The anticonvulsant effects are likely due to modulation of GABAergic and glutamatergic transmission .

- Induction of Apoptosis: In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death .

5.

The compound this compound exhibits a wide range of biological activities that hold promise for therapeutic applications in treating conditions such as epilepsy, inflammation, microbial infections, and cancer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

Q & A

What are the standard synthetic routes for 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?

The Vilsmeier-Haack reaction is a foundational method for synthesizing pyrazole-4-carbaldehydes. For example, 5-chloro-3-methyl-1-aryl derivatives are synthesized via cyclization of 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under reflux . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to POCl₃) and reaction time (4–6 hours at 80–90°C). Post-reaction neutralization with aqueous NaHCO₃ ensures product stability. Yield improvements (70–85%) are achieved by slow addition of DMF to prevent exothermic side reactions .

How are structural and purity characteristics of this compound validated in academic research?

Key characterization methods include:

- Melting Point Analysis : Compare observed values (e.g., 150–152°C) with literature data to assess purity .

- NMR Spectroscopy : Distinct peaks for the aldehyde proton (δ 9.8–10.2 ppm) and pyrazole ring protons (δ 6.5–7.5 ppm) confirm structure .

- X-ray Crystallography : SHELXL software refines single-crystal data, with R-factors <0.05 indicating high accuracy. For example, bond lengths (C=O: ~1.22 Å) and angles validate geometry .

What advanced strategies exist for modifying substituents on the pyrazole ring?

Nucleophilic substitution at the 5-position is a versatile approach. For instance, replacing chlorine with aryloxy groups (e.g., phenoxy) involves reacting 5-chloro derivatives with phenols in the presence of K₂CO₃ (60–70°C, 8–12 hours). Catalyst choice (e.g., Cs₂CO₃ vs. K₂CO₃) impacts reaction efficiency (yields: 60–75%) . Microwave-assisted synthesis can reduce reaction times by 30–50% .

How can the aldehyde group be functionalized for downstream applications?

The aldehyde moiety undergoes condensation reactions to form hydrazones, oximes, or Schiff bases. For example, reaction with hydroxylamine hydrochloride in ethanol (reflux, 3 hours) yields oxime derivatives, monitored by TLC for completion. Solvent polarity (e.g., ethanol vs. DMF) influences reaction rates and product stability .

What challenges arise in controlling regioisomerism during synthesis?

Substituent electronic effects dictate isomer ratios. Methyl groups at the 3-position favor the 1H-pyrazole tautomer, while electron-withdrawing groups (e.g., -CF₃) stabilize 4H-pyrazole forms. NMR (¹H and ¹³C) and HPLC-MS are critical for quantifying isomer distribution. For example, 3-methyl derivatives exhibit >95% tautomeric purity under acidic conditions .

What crystallographic challenges are associated with this compound, and how are they addressed?

Crystal packing is sensitive to substituent bulkiness. For 3-amino-5-methyl derivatives, hydrogen bonding between the amino group and aldehyde oxygen stabilizes the lattice. SHELXD software resolves twinning issues in low-symmetry space groups (e.g., P2₁/c). High-resolution data (d-spacing <0.8 Å) and anisotropic displacement parameters refine thermal motion models .

How is this compound utilized as a building block for fused heterocyclic systems?

Pyrazole-4-carbaldehydes serve as precursors for [5-5] fused systems. For example, treatment with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles. Reaction conditions (room temperature vs. reflux) dictate product selectivity: reflux favors cyclization (70% yield), while iodine catalysis at RT promotes amine formation (55% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.